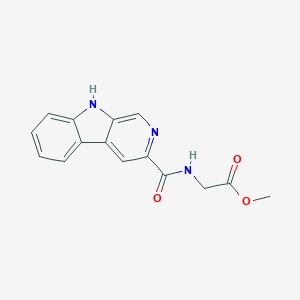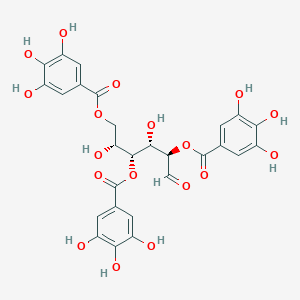
5-Hidroxiindometacina
Descripción general
Descripción
5-Hydroxyindomethacin is a metabolite of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID)This compound has a molecular formula of C18H14ClNO4 and a molecular weight of 343.76 g/mol . It is primarily studied for its pharmacological properties and its role in the metabolism of indomethacin.
Aplicaciones Científicas De Investigación
5-Hydroxyindomethacin has several scientific research applications:
Pharmacology: It is studied for its anti-inflammatory and analgesic properties.
Biochemistry: It serves as a model compound for studying the metabolism of indomethacin and other NSAIDs.
Toxicology: Research on its toxicity and safety profile helps in understanding the side effects of indomethacin
In medicine, it is used to investigate the mechanisms of action of NSAIDs and their metabolites. In industry, it is utilized in the development of new anti-inflammatory drugs.
Mecanismo De Acción
Target of Action
5-Hydroxyindomethacin, a metabolite of Indomethacin , primarily targets the enzyme Cyclooxygenase (COX) . COX is the main enzyme responsible for catalyzing the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .
Mode of Action
The mode of action of 5-Hydroxyindomethacin is thought to be similar to that of its parent compound, Indomethacin. It is believed to work through potent and nonselective inhibition of the COX enzymes . This inhibition results in decreased formation of prostaglandin precursors , which are endogenous signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .
Biochemical Pathways
5-Hydroxyindomethacin affects the Arachidonic Acid (AA) pathway by inhibiting the COX enzymes . This inhibition disrupts the synthesis of prostaglandins and thromboxanes, which are key components of the AA pathway. These components play crucial roles in various physiological processes, including inflammation, pain sensation, and fever generation .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyindomethacin is likely to be similar to that of Indomethacin. Following oral administration, the absorption of Indomethacin is rapid and complete, but with significant inter- and intraindividual variations . In plasma, at least 90% of Indomethacin is bound to albumin at therapeutic concentrations . It is metabolized to form various metabolites, including 5-Hydroxyindomethacin . About 60% of an oral dose is excreted in the urine predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .
Result of Action
The result of the action of 5-Hydroxyindomethacin is the suppression of inflammation, providing relief from pain, reducing fever, swelling, and tenderness . This effectiveness has been demonstrated by a reduction in the extent of joint swelling and the average number of joints involved in the disease process .
Action Environment
The action of 5-Hydroxyindomethacin can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can lead to the production of 5-Hydroxyindomethacin from Indomethacin . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect the stability, efficacy, and action of 5-Hydroxyindomethacin.
Análisis Bioquímico
Cellular Effects
5-Hydroxyindomethacin influences cell function in various ways. For instance, it has been suggested that indomethacin, the parent compound of 5-Hydroxyindomethacin, can influence cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 5-Hydroxyindomethacin typically involves the hydroxylation of indomethacin. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Indomethacin can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst.
Biotransformation: Microbial or enzymatic hydroxylation of indomethacin can also yield 5-Hydroxyindomethacin.
Análisis De Reacciones Químicas
5-Hydroxyindomethacin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to indomethacin or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
5-Hydroxyindomethacin is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Indomethacin: The parent compound, which lacks the hydroxyl group at the 5-position.
O-Desmethylindomethacin: Another metabolite of indomethacin with a different substitution pattern
These compounds share similar pharmacological properties but differ in their metabolic pathways and specific activities.
Propiedades
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179746 | |
| Record name | 5-Hydroxyindomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-32-7 | |
| Record name | 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyindomethacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyindomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYINDOMETHACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)








![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

